(S)-4-(Aminomethyl)pyrrolidin-2-one
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Overview
Description
“(S)-4-(Aminomethyl)pyrrolidin-2-one” is a compound with the CAS Number: 676627-00-2 . It has a molecular weight of 114.15 and its IUPAC name is 4-(aminomethyl)-2-pyrrolidinone . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 114.15 .Scientific Research Applications
Synthesis of Dipeptide Analogues : A study by Hosseini et al. (2006) reported the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, highlighting their potential for creating dipeptide analogues with an extended conformation. This has implications for peptide research and drug design.
Melanoidin-like Maillard Polymers : In the field of food chemistry, Tressl et al. (1998) investigated the Maillard reaction involving 2-deoxy-D-ribose/methylamine, leading to the detection of N-methyl-2-(hydroxymethyl)pyrrole and its oligomers. Their study, available here, contributes to understanding the complex reactions in food processing and flavor formation.
Construction of Functionalized Pyrrolidine Rings : Research by En et al. (2014) describes a phosphine-catalyzed intramolecular Michael reaction to construct functionalized pyrrolidine rings. This has implications for pharmaceutical research and natural compound synthesis.
Synthesis of Pyrrolidin-2-one Derivatives for Ligand Discovery : A study by Vergnon et al. (2004) focused on the solid-phase synthesis of pyrrolidin-2-one derivatives, used for high-throughput screening against various protein targets, indicating their potential in drug discovery and ligand research.
Hybridization in DNA Research : The work of Vilaivan and Srisuwannaket (2006) involved the hybridization of pyrrolidinyl peptide nucleic acid with DNA, adhering to Watson-Crick base-pairing rules, a crucial aspect in genetics and molecular biology.
Synthesis of Fluorescent Heterocycles : Research by Schramm et al. (2006) developed a method to synthesize fluorescent and partially pH-sensitive heterocycles, which has applications in biochemistry and material science.
Supramolecular Gelators : The study by Panja et al. (2018) on pyrrole and furan-based bisamides indicates their potential as supramolecular gelators, useful in drug delivery and material science.
Synthesis of Natural Products : In the field of organic chemistry, Gouault et al. (2009) presented a gold-catalyzed approach to synthesize pyrrolin-4-ones from amino acids, beneficial for creating natural products.
Copper-Catalyzed Synthesis in Medicinal Chemistry : The work of Turnpenny and Chemler (2014) on the copper-catalyzed synthesis of chiral 2-aminomethyl indolines and pyrrolidines is significant for asymmetric catalysis and medicinal chemistry.
Sustainable Catalytic Synthesis in Chemistry : Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed pyrrole synthesis from renewable resources, important for green chemistry and material science. More details can be found here.
Future Directions
Pyrrolidine derivatives, including “(S)-4-(Aminomethyl)pyrrolidin-2-one”, continue to be of great interest in drug discovery . Their versatility and unique properties make them valuable scaffolds for the development of new bioactive compounds . Future research will likely continue to explore the potential of these compounds in various therapeutic applications .
Properties
IUPAC Name |
(4S)-4-(aminomethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFBWVRKVAEOPA-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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